

The Unseen Threat: A Comprehensive Toxicological Profile of 1,3,5-Trichlorobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3,5-Trichlorobenzene**

Cat. No.: **B151690**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological profile of **1,3,5-trichlorobenzene** (1,3,5-TCB). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the toxicokinetics, acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects of this persistent environmental contaminant. Detailed experimental methodologies for key toxicological assays are provided, and critical signaling pathways potentially involved in its mechanism of action are visualized. All quantitative data are presented in clearly structured tables for ease of reference and comparison.

Executive Summary

1,3,5-Trichlorobenzene is a synthetic organochlorine compound that, while less common than its 1,2,4-isomer, poses a significant environmental and health concern due to its persistence and potential for bioaccumulation. Toxicological data, primarily from animal studies, indicate that the liver, kidneys, and thyroid are principal target organs. While not extensively studied for carcinogenicity, evidence from related compounds suggests a need for cautious handling and thorough risk assessment. This guide aims to consolidate the current understanding of 1,3,5-TCB's toxicological properties to inform further research and safety evaluations.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

While human toxicokinetic data for **1,3,5-trichlorobenzene** is not available, animal studies indicate that it is readily absorbed through the gastrointestinal tract following oral exposure.[\[1\]](#) Information on absorption via inhalation or dermal contact is limited. Following absorption, 1,3,5-TCB is distributed to various tissues, with a potential for accumulation in adipose tissue due to its lipophilic nature.

Metabolism of **1,3,5-trichlorobenzene** is thought to occur primarily in the liver, involving the cytochrome P450 monooxygenase system. The metabolic pathway is hypothesized to proceed through the formation of an arene oxide intermediate, which can then be converted to various phenolic metabolites. These metabolites can be further conjugated with glutathione or glucuronic acid to facilitate excretion, primarily in the urine.[\[2\]](#) It is important to note that reactive metabolites may be formed during this process, which can covalently bind to cellular macromolecules, including DNA and proteins, contributing to its toxicity.[\[3\]](#)

Acute and Subchronic Toxicity

Acute Toxicity

Acute exposure to **1,3,5-trichlorobenzene** can lead to a range of toxic effects, with lethality observed at high doses. The primary route of acute toxicity data is oral exposure in animal models.

Table 1: Acute Oral and Dermal Toxicity of **1,3,5-Trichlorobenzene**

Species	Route	Parameter	Value	Reference
Rat (Sprague-Dawley)	Oral	LD50	800 mg/kg	[4]
Mouse (ICR)	Oral	LD50	3350 mg/kg (male), 3402 mg/kg (female)	[2]
Rabbit	Dermal	Irritation	Mild (500 mg/24H)	
Rabbit	Eye	Irritation	Mild (100 mg)	

Subchronic Toxicity

Repeated exposure to **1,3,5-trichlorobenzene** over a longer duration has been shown to induce target organ toxicity, particularly affecting the liver, kidneys, and thyroid.

A 13-week feeding study in rats demonstrated that dietary administration of 1,3,5-TCB resulted in increased relative liver and kidney weights at the highest dose levels.^[5] Histopathological changes were observed in the liver and thyroid of male rats at 1,000 ppm, and moderate renal changes were also noted in males at this concentration.^[5] The no-observed-adverse-effect level (NOAEL) from this study was determined to be 100 ppm in the diet, corresponding to approximately 7.6-7.8 mg/kg body weight/day.^[5]

In a subchronic inhalation study, male and female rats were exposed to **1,3,5-trichlorobenzene** vapors for 6 hours daily, 5 days a week, for 13 weeks.^[6] The primary treatment-related effects were squamous metaplasia and hyperplasia in the respiratory epithelium of the nasal passages in high-dose rats.^[6]

Table 2: Subchronic Toxicity of **1,3,5-Trichlorobenzene**

Species	Route	Duration	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
Rat	Oral (dietary)	13 weeks	100 ppm (~7.7 mg/kg/day)	1000 ppm	Increased liver and kidney weights; histological changes in liver, thyroid, and kidneys (males)	[5]
Rat	Inhalation	13 weeks	100 mg/m ³	1000 mg/m ³	Squamous metaplasia and hyperplasia in nasal passages	[6]

Genotoxicity and Carcinogenicity

Genotoxicity

The genotoxic potential of **1,3,5-trichlorobenzene** has been evaluated in a limited number of in vitro and in vivo assays. The available data suggest that it is not mutagenic in the Ames test (*Salmonella typhimurium*) with or without metabolic activation.[7] However, there is some indication that chlorinated benzenes, in general, may have clastogenic potential, meaning they can cause structural damage to chromosomes.

Table 3: Genotoxicity of **1,3,5-Trichlorobenzene**

Assay	Test System	Metabolic Activation	Result	Reference
Ames Test	Salmonella typhimurium TA100	With and without S9	Negative	
Drosophila Sex-Linked Recessive Lethal Test	Drosophila melanogaster	-	Negative	[7]

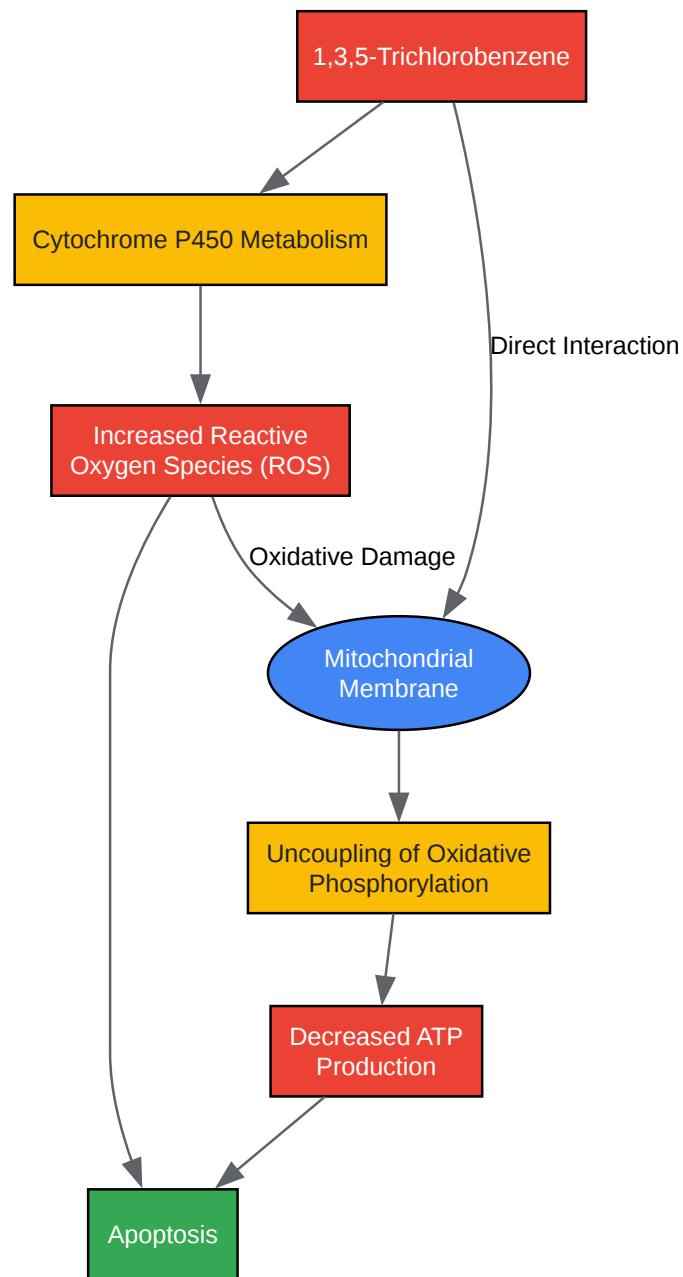
Carcinogenicity

There is a significant lack of data regarding the carcinogenic potential of **1,3,5-trichlorobenzene** in humans or animals.^[8] Long-term carcinogenicity studies specifically for this isomer have not been identified in the reviewed literature. Due to the limited information, regulatory agencies have not classified **1,3,5-trichlorobenzene** with respect to its human carcinogenicity.^[8] However, the carcinogenic potential of the related isomer, 1,2,4-trichlorobenzene, which has been shown to induce liver tumors in mice, raises concerns.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of **1,3,5-trichlorobenzene** are also limited. In a developmental toxicity study in rats, no significant effects on fetal development were observed at doses up to 600 mg/kg/day administered during gestation.^[2] However, due to the lack of comprehensive multi-generational studies, a definitive conclusion on its reproductive toxicity cannot be made.

Mechanisms of Toxicity and Signaling Pathways

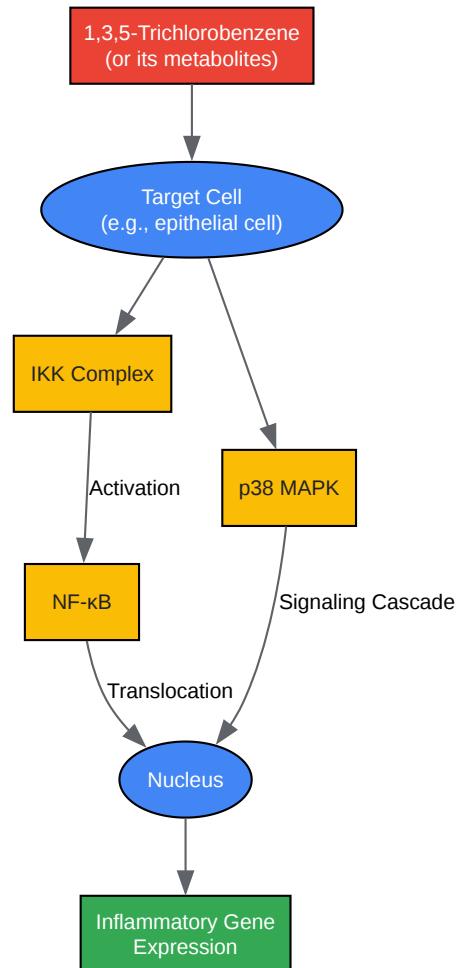

The precise molecular mechanisms underlying the toxicity of **1,3,5-trichlorobenzene** are not fully elucidated. However, evidence from studies on related chlorinated benzenes suggests several potential pathways.

Oxidative Stress and Mitochondrial Dysfunction

A key proposed mechanism of toxicity for chlorinated benzenes is the induction of oxidative stress.^[9] Metabolism of 1,3,5-TCB by cytochrome P450 enzymes can lead to the formation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

Furthermore, trichlorobenzenes may act as uncouplers of mitochondrial oxidative phosphorylation.^[3] This disruption of the mitochondrial membrane potential can lead to a decrease in ATP production and further enhancement of ROS generation, ultimately contributing to cellular dysfunction and apoptosis.

Hypothesized Mechanism of 1,3,5-TCB-Induced Mitochondrial Dysfunction


[Click to download full resolution via product page](#)

Caption: Hypothesized pathway of 1,3,5-TCB-induced mitochondrial dysfunction and apoptosis.

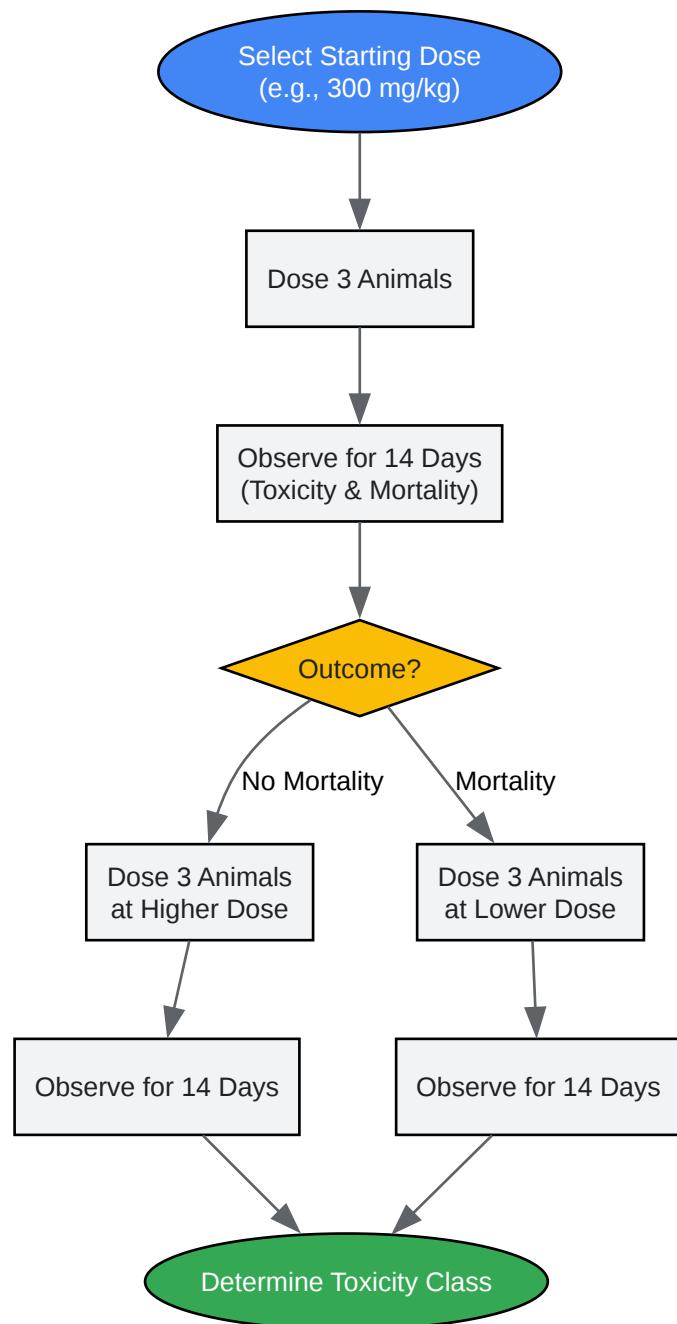
Inflammatory Signaling Pathways

Studies on chlorobenzene have shown activation of the nuclear factor-kappa B (NF- κ B) and p38 mitogen-activated protein kinase (MAPK) signaling pathways in lung epithelial cells.^[3] These pathways are critical regulators of inflammation. It is plausible that 1,3,5-TCB could also trigger inflammatory responses through similar mechanisms, contributing to tissue damage in target organs.

Potential Inflammatory Signaling Activated by 1,3,5-TCB (extrapolated from Chlorobenzene)

[Click to download full resolution via product page](#)

Caption: Potential inflammatory signaling pathways activated by 1,3,5-TCB.


Experimental Protocols

This section provides an overview of the methodologies for key toxicological experiments relevant to the assessment of **1,3,5-trichlorobenzene**. These are based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

- Principle: A stepwise procedure using a small number of animals to classify a substance into a toxicity class based on mortality.
- Test Animals: Typically rats, of a single sex (usually females).
- Procedure:
 - A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
 - A group of three animals is dosed with the starting dose.
 - The outcome (mortality or survival) determines the next step:
 - If mortality occurs, the next lower dose is used for the next group of three animals.
 - If no mortality occurs, the next higher dose is used.
 - Animals are observed for up to 14 days for signs of toxicity and mortality.
 - Body weight is recorded at the start and end of the observation period.
 - A gross necropsy is performed on all animals at the end of the study.
- Endpoint: The toxicity class of the substance.

Experimental Workflow for Acute Oral Toxicity (OECD 423)

[Click to download full resolution via product page](#)

Caption: Workflow for the OECD 423 acute oral toxicity test.

Subchronic Oral Toxicity (OECD 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents)

- Principle: To characterize the toxicity of a substance following repeated oral administration for 90 days.
- Test Animals: Typically rats, with at least 10 animals of each sex per dose group.
- Procedure:
 - At least three dose levels and a control group are used.
 - The test substance is administered daily for 90 days, either by gavage, in the diet, or in drinking water.
 - Animals are observed daily for clinical signs of toxicity.
 - Body weight and food/water consumption are measured weekly.
 - Hematology and clinical chemistry parameters are analyzed at termination.
 - A comprehensive gross necropsy is performed on all animals.
 - Organs are weighed, and tissues are collected for histopathological examination.
- Endpoints: NOAEL, LOAEL, target organs, and characterization of toxic effects.

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

- Principle: To detect gene mutations induced by a substance using strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for histidine and tryptophan, respectively.
- Test System: Multiple strains of bacteria with different mutation types.
- Procedure:

- The test is conducted with and without a metabolic activation system (S9 fraction from rat liver).
- The bacterial strains are exposed to the test substance at several concentrations.
- The bacteria are plated on a minimal medium that lacks the required amino acid.
- After incubation, the number of revertant colonies (those that have mutated back to being able to synthesize the amino acid) is counted.
- Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

- Principle: To detect damage to chromosomes or the mitotic apparatus by observing the formation of micronuclei in developing erythrocytes.
- Test Animals: Typically mice or rats.
- Procedure:
 - Animals are exposed to the test substance, usually on two or more occasions.
 - Bone marrow or peripheral blood is collected at appropriate time points after the last administration.
 - The cells are stained, and the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined.
- Endpoint: A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates clastogenic or aneugenic activity.

Conclusion and Future Directions

The toxicological profile of **1,3,5-trichlorobenzene** reveals it to be a compound of moderate acute toxicity, with the liver, kidneys, and thyroid as primary target organs following subchronic

exposure. Significant data gaps exist, particularly concerning its carcinogenic potential and the specific molecular signaling pathways involved in its toxicity. While extrapolation from related chlorinated benzenes provides valuable hypotheses, further research is imperative to definitively characterize the risk posed by 1,3,5-TCB. Future studies should focus on long-term carcinogenicity bioassays and mechanistic investigations to elucidate the signaling cascades that are disrupted by this compound. A more complete understanding of its toxicological properties is essential for accurate risk assessment and the development of appropriate regulatory guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chlorobenzene induces the NF-kappa B and p38 MAP kinase pathways in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3,5-Trichlorobenzene - Wikipedia [en.wikipedia.org]
- 5. Trichlorobenzenes: results of a thirteen week feeding study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subchronic inhalation toxicity of 1,3,5-trichlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3,5-Trichlorobenzene (108-70-3) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 8. health.state.mn.us [health.state.mn.us]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Unseen Threat: A Comprehensive Toxicological Profile of 1,3,5-Trichlorobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151690#comprehensive-toxicological-profile-of-1-3-5-trichlorobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com